molecular formula C2H6O7S2 B8660957 Dimethyl disulfate CAS No. 10506-59-9

Dimethyl disulfate

Cat. No.: B8660957
CAS No.: 10506-59-9
M. Wt: 206.2 g/mol
InChI Key: HTIBHCNKRMYWAG-UHFFFAOYSA-N
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Description

Dimethyl disulfate is a useful research compound. Its molecular formula is C2H6O7S2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

Soil Fumigation

Dimethyl disulfide is primarily used as a soil fumigant. It effectively controls nematodes, fungi, and other soil-borne pathogens that can adversely affect crop yields. Its application is particularly significant in the cultivation of vegetables, strawberries, flowers, melons, orchards, and vineyards. The compound can be applied through various methods such as drip irrigation or direct injection into the soil .

Case Study: Efficacy Against Soil-Borne Pathogens

A study demonstrated that DMDS significantly reduces the population of Sclerotinia minor, a fungal pathogen affecting tomato plants. The application resulted in improved plant growth and enhanced resistance against diseases. The minimum inhibitory concentration for various fungal pathogens was assessed, showing that DMDS inhibited growth effectively at concentrations lower than 50 µM for most tested fungi .

Pathogen Minimum Inhibitory Concentration (µM)
Aspergillus flavus>50
Rhizoctonia solani>50
Sclerotinia minor≤50

Chemical Manufacturing

Intermediate in Chemical Synthesis

Dimethyl disulfide serves as an important intermediate in the production of several chemicals, including dimethyl sulfate and methanethiol. These chemicals are utilized in pharmaceuticals and flavorings, underscoring DMDS's role in chemical manufacturing processes .

Sulfiding Agent

In the oil and gas industry, DMDS is employed as a sulfiding agent during catalyst preparation for hydrodesulfurization processes. Its high sulfur content makes it preferable over other sulfur sources, facilitating the conversion of metal oxides to active metal sulfides .

Environmental Applications

Wastewater Treatment

DMDS is utilized to control foul-smelling compounds such as hydrogen sulfide in biogas streams during wastewater treatment processes. This application helps mitigate odor emissions and improve overall environmental quality .

Pest Control

In addition to its agricultural uses, dimethyl disulfide is also effective in pest control formulations. Its strong odor acts as a repellent for various insects and pests that threaten crops and agricultural products .

Summary of Applications

The following table summarizes the diverse applications of dimethyl disulfide:

Application Area Specific Uses
Agriculture Soil fumigation for nematodes and fungi
Chemical Manufacturing Intermediate for dimethyl sulfate and methanethiol
Oil & Gas Industry Catalyst sulfiding agent
Environmental Management Odor control in wastewater treatment
Pest Control Insect repellent in agricultural products

Chemical Reactions Analysis

Thermal Decomposition and Catalytic Reactions

DMDS decomposes under specific conditions to form reactive intermediates:

Conditions Products Application
Ni(111) surface (<150 K)Methyl thiolate (CH₃S⁻)Surface chemistry studies
H₂ + catalyst (≥370°F)H₂S (for sulfiding catalysts) + CH₄Hydroprocessing catalyst activation
Thermal (>621°C)H₂S + CH₄Non-catalytic decomposition

Key findings:

  • On Ni(111), DMDS undergoes S–S bond cleavage to form methyl thiolate, which further decomposes to methane (70% yield) and ethane (15% yield) at higher temperatures .

  • Catalytic decomposition over CoMo/NiMo hydrotreating catalysts avoids coking due to methane’s inertness .

Atmospheric Oxidation by OH Radicals

DMDS reacts with hydroxyl radicals (·OH), leading to aerosol formation and sulfur-containing products:

Reaction Pathway Products Yield (S%)
·OH-induced oxidative cleavageCH₃SO·, CH₃SH, SOₓ, aerosols5–21%
With NO presentSulfate, methanesulfonic acid (MSA)Up to 47%

Mechanistic insights:

  • The reaction involves hydrogen atom transfer and S–O bond formation, producing intermediates like cis-CH₃SONO .

  • Aerosol composition includes sulfate (40–60%), MSA (20–30%), and methanesulfinic acid (MSIA) .

Halogenation and Oxidation Reactions

DMDS reacts with halogens and oxidizing agents:

  • Chlorination : Forms methanesulfenyl chloride (CH₃SCl), methanesulfinyl chloride (CH₃S(O)Cl), and methanesulfonyl chloride (CH₃SO₂Cl) .

  • Oxidation with H₂O₂ or peracetic acid : Yields methyl methanethiosulfinate (CH₃S(O)SCH₃) .

Surface-Mediated Reactions

On metal surfaces, DMDS exhibits unique reactivity:

  • Ni(111) reconstruction : Saturation coverage (>0.33 ML) induces surface restructuring, observed via LEED patterns .

  • Dehydrogenation : Hydrogen desorption peaks at 380 K, indicating C–H bond activation .

Key Research Findings

  • Industrial relevance : DMDS is preferred for catalyst sulfiding due to its high sulfur content (68%) and low coking tendency .

  • Atmospheric impact : DMDS oxidation contributes to secondary aerosol formation without SO₂ intermediates, influencing climate models .

  • Antiradical properties : The delocalization of unpaired electrons in sulfur intermediates (e.g., CH₃SO·) mitigates radical chain reactions .

This synthesis of experimental and theoretical data underscores DMDS’s versatility in both industrial and environmental contexts, with ongoing research focused on optimizing its applications and understanding its atmospheric role.

Properties

CAS No.

10506-59-9

Molecular Formula

C2H6O7S2

Molecular Weight

206.2 g/mol

IUPAC Name

methoxysulfonyl methyl sulfate

InChI

InChI=1S/C2H6O7S2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3

InChI Key

HTIBHCNKRMYWAG-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)OS(=O)(=O)OC

Origin of Product

United States

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